1,3-Dichlorocyclohexane molecular structure and weight
1,3-Dichlorocyclohexane molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,3-Dichlorocyclohexane
Introduction
1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon with the molecular formula C₆H₁₀Cl₂.[1][2] As a disubstituted cyclohexane, it serves as a foundational model for understanding complex stereochemical and conformational principles in organic chemistry.[3][4] The spatial arrangement of its two chlorine substituents gives rise to distinct stereoisomers, each with unique physical properties and chemical reactivity.[3][5] This guide provides a comprehensive analysis of the molecular structure, stereoisomerism, conformational dynamics, and key physicochemical properties of 1,3-dichlorocyclohexane, tailored for researchers and professionals in chemical synthesis and drug development.
Fundamental Molecular Properties
The core identity of 1,3-dichlorocyclohexane is defined by its elemental composition and the covalent arrangement of its atoms. These fundamental properties are the basis for its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂ | [1][2][6] |
| Molecular Weight | 153.05 g/mol | [1][2][5][7] |
| General CAS Number | 55887-78-0 | [1][2][8] |
| Appearance | Colorless Liquid | [5] |
Stereoisomerism and Configurational Analysis
The presence of two stereocenters at carbons C-1 and C-3 is the defining structural feature of 1,3-dichlorocyclohexane, leading to the existence of multiple stereoisomers.[3][4] These isomers are not superimposable and are categorized based on the relative orientation of the two chlorine atoms. The primary division is between cis and trans diastereomers.[3]
cis-1,3-Dichlorocyclohexane: A Meso Compound
In the cis isomer, both chlorine atoms are on the same side of the cyclohexane ring.[9] Although this molecule contains two stereocenters, it is achiral. This is because it possesses an internal plane of symmetry, making it a meso compound.[3][4] Consequently, the cis isomer does not have an enantiomer and is optically inactive.[4]
trans-1,3-Dichlorocyclohexane: An Enantiomeric Pair
In the trans isomer, the two chlorine atoms are on opposite sides of the ring.[7] This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,3-dichlorocyclohexane exists as a pair of non-superimposable mirror images known as enantiomers: (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.[3][4] This enantiomeric pair constitutes a racemic mixture that is optically inactive as a whole, but the individual enantiomers can rotate plane-polarized light.
Caption: Stereoisomeric relationships in 1,3-dichlorocyclohexane.
Conformational Analysis: The Chair Conformation
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[9][10] The stability of the cis and trans isomers is dictated by the energetic favorability of their respective chair conformers. In any chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[10] Equatorial positions are less sterically hindered and are preferred by larger substituents.[10][11]
Conformations of cis-1,3-Dichlorocyclohexane
The cis isomer undergoes a rapid "chair flip" at room temperature, resulting in an equilibrium between two distinct chair conformations:
-
Diequatorial (e,e): Both chlorine atoms occupy equatorial positions. This is the most stable and predominant conformation, as it minimizes steric hindrance.[11][12]
-
Diaxial (a,a): Both chlorine atoms occupy axial positions. This conformation is significantly less stable due to severe steric repulsion between the two axial chlorine atoms, known as 1,3-diaxial interaction.[12]
The equilibrium heavily favors the diequatorial conformer.[12]
Caption: Conformational equilibrium of cis-1,3-dichlorocyclohexane.
Conformations of trans-1,3-Dichlorocyclohexane
The trans isomer exists in a conformation where one chlorine atom is axial and the other is equatorial (a,e).[13] When this molecule undergoes a chair flip, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. Critically, this ring inversion produces a conformer that is identical to the original.[3][4] Therefore, unlike the cis isomer, the trans isomer does not have a major and minor conformer; it exists predominantly as a single, rapidly interconverting axial-equatorial conformation.[3][4]
Caption: Conformational analysis of trans-1,3-dichlorocyclohexane.
Physicochemical Properties
The stereochemical differences between the isomers influence their physical properties. While data for individual isomers can be sparse, general properties for the compound are well-documented.
| Property | Value | Source(s) |
| Boiling Point | 213.4 °C (Predicted) | [1][6] |
| Density | 1.14 g/cm³ (Predicted) | [1][6] |
| Flash Point | 87.7 °C | [6] |
| cis-Isomer CAS | 24955-63-3 | [6][14][15] |
| trans-Isomer CAS | 24955-62-2 | [7] |
Synthesis and Characterization
Synthetic Approaches
1,3-Dichlorocyclohexane is typically synthesized via one of two primary routes:
-
Direct Chlorination: This method involves the free-radical chlorination of cyclohexane using chlorine gas (Cl₂) and UV light.[5] This approach generally yields a mixture of dichlorinated products, including constitutional isomers and stereoisomers. The reaction often favors the thermodynamically more stable trans isomer.[5]
-
Substitution Reactions: A more controlled synthesis can be achieved by starting with a cyclohexanol derivative. The hydroxyl group can be replaced by chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[5] The choice of starting material and reaction conditions can offer better stereochemical control.
Spectroscopic Characterization
Distinguishing between the cis and trans isomers requires spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful. Due to its symmetry, the diequatorial cis isomer will show fewer unique carbon signals than the less symmetric trans isomer.
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique can separate the isomers based on their different boiling points and provide their mass-to-charge ratio, confirming the molecular weight.[2][14]
Experimental Protocol: Isomer Identification by GC-MS
This protocol outlines a self-validating system for the separation and identification of 1,3-dichlorocyclohexane isomers.
Objective: To separate and identify the components of a 1,3-dichlorocyclohexane sample and confirm its molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the 1,3-dichlorocyclohexane sample in HPLC-grade hexane.
-
Perform a serial dilution to create a 10 ppm working solution for injection.
-
-
Instrumentation Setup (Agilent GC-MS System or equivalent):
-
GC Column: Use a non-polar column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) suitable for separating semi-volatile organic compounds.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-200 m/z.
-
-
Data Acquisition and Analysis:
-
Inject the 10 ppm working solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC). The cis and trans isomers should appear as distinct peaks.
-
Extract the mass spectrum for each peak.
-
Verify the presence of the molecular ion peak (M⁺) at m/z ≈ 152 and the characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4).
-
Compare the resulting spectra with a reference library (e.g., NIST) for positive identification.[7][15]
-
Caption: Experimental workflow for GC-MS analysis of 1,3-dichlorocyclohexane.
Safety and Handling
1,3-Dichlorocyclohexane is a chemical compound that requires careful handling in a laboratory setting.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[16]
It is imperative to consult the most current Safety Data Sheet (SDS) for 1,3-dichlorocyclohexane before use to obtain comprehensive hazard and safety information.[8][17]
Conclusion
1,3-Dichlorocyclohexane is more than a simple chlorinated hydrocarbon; it is a textbook example of stereoisomerism and conformational analysis. Its structure is defined by the existence of a meso cis isomer and a chiral, enantiomeric pair of trans isomers. The stability of these isomers is governed by the principles of chair conformations, with a strong energetic preference for substituents to occupy equatorial positions to minimize 1,3-diaxial interactions. A thorough understanding of these structural nuances, confirmed through analytical techniques like GC-MS, is essential for professionals who utilize such molecules in complex synthetic pathways and materials science.
References
-
LookChem. 1,3-Dichlorocyclohexane. [Link]
-
University of Calgary. Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
PubChem. 1,3-Dichlorocyclohexane | C6H10Cl2 | CID 557105. [Link]
-
Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 1,3-DICHLOROCYCLOHEXANE. [Link]
-
Gauth. The total number of stereoisomers of the 1,3-dichlorocyclohexane are. [Link]
-
University of Wisconsin. Rings: Showing cis/trans and axial/equatorial relationships. [Link]
-
NIST WebBook. Cyclohexane, 1,3-dichloro-, trans-. [Link]
-
NIST WebBook. 1,3-Dichlorohexane. [Link]
-
ChemServ. Substituted Cyclohexane Conformations. [Link]
-
Pearson+. Draw all the stereoisomers for each of the following:g. 1,3-dichl.... [Link]
-
askIITians. Total number of isomers of dichloro cyclohexane (including stereoisom. [Link]
-
Chemistry LibreTexts. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
PubChem. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749. [Link]
-
Wiley Online Library. The Conformational Preferences of Polychlorocyclohexanes. [Link]
-
Chegg. Solved Build trans-1, 3 dichlorocyclohexane. Draw the. [Link]
-
Chemistry LibreTexts. Rings: cis/trans and axial/equatorial relationships. [Link]
-
NIST WebBook. Cyclohexane, 1,3-dichloro-, cis-. [Link]
-
PubChem. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628. [Link]
-
Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. [Link]
-
SpectraBase. 1,1-Dichlorocyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. 1,3-Dichlorocyclohexane|lookchem [lookchem.com]
- 2. 1,3-Dichlorocyclohexane | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idc-online.com [idc-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy 1,3-Dichlorocyclohexane (EVT-1636057) | 55887-78-0 [evitachem.com]
- 6. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 7. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Rings: Showing cis/trans and axial/equatorial relationships [bbruner.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Substituted Cyclohexane Conformations [chemserv.centre.edu]
- 13. Solved Build trans-1, 3 dichlorocyclohexane. Draw the | Chegg.com [chegg.com]
- 14. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
